Dihydro Flupentixol

Vue d'ensemble

Description

Dihydro Flupentixol is a derivative of Flupentixol, a thioxanthene neuroleptic used primarily in the treatment of schizophrenia and depression. It is known for its antipsychotic properties and is used in various formulations, including oral tablets and long-acting intramuscular injections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Flupentixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:

Formation of the Thioxanthene Core: This involves the reaction of a thioxanthene derivative with a suitable halogenating agent.

Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative under controlled conditions to form the desired product

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large reactors are used to carry out the reactions in batches.

Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product

Analyse Des Réactions Chimiques

Types of Reactions

Dihydro Flupentixol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its parent thioxanthene derivative.

Substitution: It can undergo substitution reactions, particularly at the piperazine ring

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation.

Thioxanthene Derivatives: Formed through reduction.

Substituted Piperazines: Formed through substitution reactions

Applications De Recherche Scientifique

Pharmacological Profile

Dihydro flupentixol functions as a D1/D2-like receptor antagonist, influencing dopaminergic pathways that are crucial in regulating mood, cognition, and behavior. The compound's efficacy in modulating neurotransmitter systems makes it a subject of interest in various research contexts.

Scientific Research Applications

-

Behavioral Studies :

- Nicotine and Food Intake : Recent studies have demonstrated that this compound significantly decreases nicotine self-administration and food intake in animal models. For instance, in experimental setups involving rats, administration of this compound resulted in reduced operant responding for both nicotine and food, indicating its potential role in addiction treatment and appetite regulation .

- Locomotor Activity : The compound has also been shown to decrease locomotor activity in rats, suggesting its sedative properties. This effect was observed 30 minutes post-treatment and was consistent over 24 hours, with implications for understanding its impact on motor functions and behavioral inhibition .

- Addiction Research :

- Neuropharmacology :

Case Studies

Several case studies have documented the effects of this compound across different research settings:

- Case Study on Behavioral Effects : A detailed observational study examined the effects of this compound on behavioral responses to stressors in controlled environments. The findings indicated significant alterations in behavior patterns among subjects treated with the compound compared to control groups, providing insights into its anxiolytic potential .

- Clinical Observations : Clinical reports have noted improvements in patients with chronic schizophrenia when treated with this compound, particularly those exhibiting negative symptoms rather than agitation or hyperactivity. This underscores its therapeutic relevance in managing specific manifestations of schizophrenia .

Data Table

The following table summarizes key findings from various studies concerning the effects of this compound:

Mécanisme D'action

Dihydro Flupentixol exerts its effects primarily through antagonism of dopamine receptors. It binds to both D1 and D2 dopamine receptors, inhibiting their activity and thereby reducing symptoms of schizophrenia and depression. The compound also affects other neurotransmitter systems, contributing to its overall therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Haloperidol: Another first-generation antipsychotic with similar dopamine receptor antagonism.

Clozapine: A second-generation antipsychotic with a broader receptor profile.

Olanzapine: A second-generation antipsychotic with fewer extrapyramidal side effects

Uniqueness

Dihydro Flupentixol is unique in its balanced antagonism of both D1 and D2 receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia. Its long-acting formulations also provide an advantage in terms of patient compliance .

Activité Biologique

Dihydro Flupentixol is a thioxanthene derivative primarily used in the treatment of psychiatric disorders, particularly schizophrenia and depression. This compound exhibits significant biological activity through its interaction with various neurotransmitter systems, primarily targeting dopamine and serotonin receptors. This article delves into its mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Target Receptors

this compound acts as an antagonist at dopamine D1 and D2 receptors, as well as 5-HT2A serotonin receptors. This antagonistic action is crucial for its therapeutic effects in managing psychotic symptoms and mood disorders.

Biochemical Pathways

By blocking these receptors, this compound influences several biochemical pathways related to mood regulation and reward systems. The inhibition of dopamine transmission can lead to reduced symptoms associated with schizophrenia and depression, such as hallucinations and mood instability.

Pharmacokinetics

Absorption and Bioavailability

The oral bioavailability of this compound ranges from 40% to 55%, indicating moderate absorption characteristics. Its pharmacokinetic profile includes essential parameters such as distribution, metabolism, and excretion (ADME). The compound is metabolized in the liver, which can affect its overall efficacy depending on individual metabolic rates.

Half-Life

The half-life of this compound varies but generally supports once or twice daily dosing regimens in clinical settings.

Case Study: Extrapontine Myelinolysis

A notable case involved a 46-year-old woman treated with this compound combined with melitracen for depression. After six months of treatment, she developed hyponatremia (low sodium levels), leading to extrapontine myelinolysis (EPM) characterized by dysphagia (difficulty swallowing). The patient's symptoms improved significantly after discontinuing the medication and switching to promethazine, highlighting the potential adverse effects associated with prolonged use of this compound .

Inhibition of PI3K Pathway

Recent studies have identified that this compound may also inhibit the PI3K/AKT signaling pathway, which is implicated in cancer cell proliferation. In vitro experiments demonstrated that this compound exhibited cytotoxic effects in lung cancer cell lines by inducing apoptosis through the downregulation of AKT phosphorylation and Bcl-2 expression. This finding suggests that beyond its psychiatric applications, this compound may have potential as an anti-cancer agent .

Comparative Biological Activity

| Activity | This compound | Flupentixol |

|---|---|---|

| Dopamine Receptor Antagonism | Strong | Strong |

| Serotonin Receptor Antagonism | Moderate | Moderate |

| PI3K Inhibition | Yes | Yes |

| Cytotoxicity in Cancer Cells | Moderate | Strong |

Propriétés

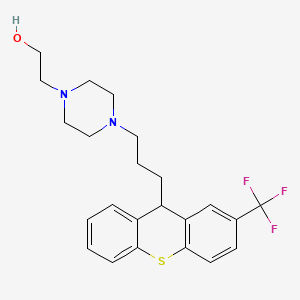

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKMVCKAKBHVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747657 | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14141-25-4 | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.